Antibacterial agent 58

Description

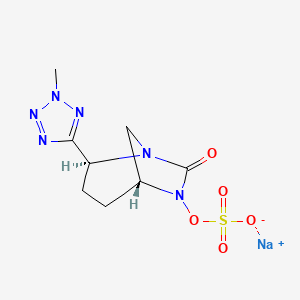

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11N6NaO5S |

|---|---|

Molecular Weight |

326.27 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-(2-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C8H12N6O5S.Na/c1-12-10-7(9-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |

InChI Key |

WODYOZCEFGMNTP-IBTYICNHSA-M |

Isomeric SMILES |

CN1N=C(N=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN1N=C(N=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 58 (Teixobactin)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanism, quantitative efficacy, and key experimental protocols related to the novel antibiotic Teixobactin, herein referred to as Antibacterial Agent 58. Discovered from the previously unculturable soil bacterium Eleftheria terrae, Teixobactin represents a new class of antibiotics with potent activity against Gram-positive pathogens and a unique mode of action that has shown a remarkable lack of detectable resistance development.[1][2][3][4]

Core Mechanism of Action: A Dual-Pronged Attack on the Cell Envelope

This compound (Teixobactin) operates by inhibiting the synthesis of the bacterial cell wall, an essential structure for bacterial survival.[1][5][6] Its mechanism is distinguished by a two-pronged assault on the cell envelope, targeting key precursor molecules, which explains its high efficacy and low propensity for resistance.[7][8]

The primary targets are Lipid II, a precursor to peptidoglycan, and Lipid III, a precursor to wall teichoic acid.[1][2][9][10] Unlike many antibiotics that target mutable proteins, Teixobactin binds to the highly conserved undecaprenyl-pyrophosphate-sugar moieties of these lipid precursors.[4][7][9]

The mechanism unfolds in two critical steps:

-

Inhibition of Peptidoglycan Synthesis: The C-terminal enduracididine headgroup of Teixobactin specifically binds to the pyrophosphate-sugar moiety of a Lipid II molecule.[7] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, effectively halting cell wall construction and leading to cell lysis.[1][2] This action is similar to that of vancomycin, but the binding site is different, allowing Teixobactin to be effective against vancomycin-resistant strains.[4][10]

-

Membrane Disruption via Supramolecular Assembly: Upon binding to Lipid II, Teixobactin molecules oligomerize, forming a supramolecular fibrillar structure.[7] These assemblies act like a scaffold, concentrating Lipid II and its long hydrophobic tails, which in turn displaces phospholipids and compromises the integrity of the cytoplasmic membrane.[1][7] This disruption of the membrane contributes significantly to the potent bactericidal activity of the agent.[7] This selective membrane damage occurs only in the presence of Lipid II, which is absent in eukaryotic cells, explaining the agent's high specificity for bacterial cells.[7]

Quantitative Data Summary

The efficacy of this compound (Teixobactin) and its analogues has been quantified against a range of clinically significant Gram-positive pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC)

This table summarizes the MIC values for Teixobactin and its synthetic analogue, Leu10-teixobactin, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Organism | Strain | Agent | MIC (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 (MSSA) | Leu10-teixobactin | 1 | [2] |

| Staphylococcus aureus | ATCC 700699 (MRSA) | Leu10-teixobactin | 1 | [2] |

| Staphylococcus aureus | ATCC 700698 (MRSA) | Leu10-teixobactin | 1 | [2] |

| Staphylococcus aureus | JKD6008 (VISA) | Leu10-teixobactin | 1 | [2] |

| Staphylococcus aureus | JKD6009 (VISA) | Leu10-teixobactin | 0.5 | [2] |

| Enterococcus faecalis | ATCC 29212 | L-Chg10-teixobactin | 0.8 | [11] |

| Enterococcus faecalis | ATCC 47077 | L-Chg10-teixobactin | 0.8 | [11] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | Teixobactin Analogue 5 | 2-16 | [12] |

| Clostridium difficile | - | Teixobactin | 0.005 | [4] |

| Bacillus anthracis | - | Teixobactin | 0.02 | [4] |

| Mycobacterium tuberculosis | H37Rv | Teixobactin | 0.4 | [4] |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Table 2: In Vivo Efficacy in Murine Infection Models

Teixobactin has demonstrated high efficacy in animal models, effectively clearing infections caused by drug-resistant pathogens.[3][9]

| Infection Model | Pathogen | Treatment Dose (mg/kg) | Outcome | Reference |

| Peritonitis/Sepsis | MRSA | > 0.5 | 100% survival rate | [13] |

| Thigh Abscess | MRSA | Not specified | High efficacy | [9][13] |

| Lung Infection | Streptococcus pneumoniae | Not specified | High efficacy | [3][9] |

Experimental Protocols

The following protocols are fundamental to characterizing the mechanism and efficacy of antibacterial agents like Teixobactin.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of an antibacterial agent against a specific bacterium.[10]

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]

- 6. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]

- 10. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. urologytimes.com [urologytimes.com]

Unraveling the Mystery of Antibacterial Agent 58: A Potentiator of Ceftazidime

While the discovery and origin of a specific molecule designated "Antibacterial agent 58" remain elusive in publicly accessible scientific literature, its identification as a potentiator of the antibiotic ceftazidime suggests a role in combating bacterial resistance. This technical overview synthesizes the currently available information on this compound, primarily sourced from chemical supplier data.

"this compound," also identified by the catalog number HY-139756 and CAS number 1426572-65-7, is a chemical compound noted for its ability to significantly lower the Minimum Inhibitory Concentration (MIC) of ceftazidime.[1][2][3][4] Ceftazidime is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. However, its efficacy can be compromised by bacterial resistance mechanisms. The primary function of "this compound" appears to be the enhancement of ceftazidime's antibacterial activity, indicating it may act as an adjuvant or a beta-lactamase inhibitor.

Due to the absence of primary research publications or patents detailing the discovery, synthesis, and mechanism of action of "this compound," a comprehensive technical guide with detailed experimental protocols and signaling pathways cannot be constructed at this time. The information available is currently limited to product descriptions from chemical suppliers.

Potential Significance and Future Research Directions

The potentiation of a well-established antibiotic like ceftazidime is a critical area of research in the fight against antimicrobial resistance. Compounds like "this compound" could play a vital role in restoring the efficacy of older antibiotics against resistant bacterial strains.

Further research is needed to:

-

Elucidate the precise mechanism by which "this compound" enhances the activity of ceftazidime.

-

Determine the spectrum of bacteria against which this combination is effective.

-

Conduct preclinical and clinical studies to evaluate its safety and efficacy.

Without access to the primary scientific data, the logical relationships and experimental workflows for the discovery and characterization of "this compound" can only be represented as a generalized process.

Below is a conceptual workflow representing the typical stages in the discovery and evaluation of an antibiotic potentiator.

Figure 1: A generalized workflow for the discovery and development of a new antibiotic potentiator.

This document will be updated as more definitive information regarding the discovery, origin, and experimental data for "this compound" becomes available in the public domain.

References

An In-Depth Technical Guide to the Spectrum of Activity of Antibacterial Agent C58 (MC21-A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent C58, also known as MC21-A, is a novel compound isolated from the marine bacterium Pseudoalteromonas phenolica.[1] It has garnered significant interest within the scientific community due to its potent antimicrobial activity, particularly against multi-drug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the spectrum of activity of C58, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and a discussion of its potential mechanism of action.

Spectrum of Activity

The antibacterial activity of C58 is primarily directed against Gram-positive bacteria. It has demonstrated potent efficacy against a range of clinically significant pathogens, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes.[1] Notably, C58 and its derivatives have shown limited to no activity against Gram-negative species such as Enterococcus faecalis and Pseudomonas aeruginosa.[1]

Quantitative Antimicrobial Activity Data

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[2][3][4][5] The following table summarizes the MIC values of C58 and its derivative, C59, against various bacterial species.

| Bacterial Species | Strain | C58 MIC (µg/mL) | C59 MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus | MRSA (SAD05) | 8 | 16 | N/A |

| Staphylococcus epidermidis | (Panel of 21 isolates) | Comparable to Vancomycin | Comparable to Vancomycin | N/A |

| Enterococcus faecalis | N/A | Active | Active | N/A |

| Streptococcus pyogenes | N/A | Active | Active | N/A |

Data compiled from a study on a natural compound and its analogs against multi-drug-resistant Gram-positive pathogens.[1]

Activity Against Biofilms

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. C58 and its derivative C59 have demonstrated significant activity against established MRSA biofilms. In one study, C58 completely eradicated a 72-hour old MRSA (SAD05) biofilm at a concentration of 8 µg/mL, while C59 achieved the same at 16 µg/mL.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial spectrum of C58.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency.[3][5][6] The broth microdilution method is a standard procedure for determining the MIC.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Antibiotic Dilutions: A stock solution of C58 is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Preparation of Bacterial Inoculum: The bacterial strain of interest is grown on an appropriate agar plate. A few colonies are then used to inoculate a saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the C58 dilutions. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 18 to 24 hours.

-

Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of C58 that completely inhibits the visible growth of the bacteria.[3][6]

Biofilm Eradication Assay

This assay is used to determine the concentration of an antimicrobial agent required to kill bacteria within a pre-formed biofilm.

Workflow for Biofilm Eradication Assay

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Detailed Steps:

-

Biofilm Formation: MRSA isolates are grown in a suitable medium in a 96-well plate with pegs on the lid. The plate is incubated for a period, such as 72 hours, to allow for robust biofilm formation on the pegs.[1]

-

Removal of Planktonic Cells: The peg lid is carefully removed, and the pegs are rinsed with a sterile saline solution to remove any non-adherent, planktonic bacteria.

-

Exposure to Antibiotic: The peg lid is then transferred to a new 96-well plate where the wells contain serial dilutions of C58.

-

Incubation: The plate is incubated for a specified duration, typically 24 hours, to allow the antibiotic to act on the biofilm.

-

Assessment of Viability: After incubation, the pegs are rinsed again and may be sonicated to dislodge the remaining viable bacteria. The resulting bacterial suspension is then serially diluted and plated on agar to determine the number of surviving colony-forming units (CFUs). The concentration of C58 that results in complete eradication of the biofilm is determined.

Mechanism of Action

While the precise mechanism of action for C58 is still under investigation, its spectrum of activity being limited to Gram-positive bacteria suggests a target that is unique to this group of organisms.[1] Common targets for antibacterial drugs that are specific to Gram-positive bacteria include components of the cell wall, such as peptidoglycan and teichoic acids, as well as certain enzymes involved in their synthesis.[7][8][9]

Further research is needed to elucidate the specific molecular target and the signaling pathways affected by C58.[1] Future studies may involve investigating its interaction with key bacterial enzymes or its effect on cell division processes.[1]

Logical Relationship for Investigating Mechanism of Action

Caption: A logical workflow for elucidating the mechanism of action of C58.

Conclusion and Future Directions

Antibacterial agent C58 (MC21-A) represents a promising lead compound for the development of new therapeutics to combat infections caused by multi-drug-resistant Gram-positive bacteria. Its potent activity against MRSA, both in planktonic and biofilm forms, underscores its potential clinical utility.[1] Future research should focus on a detailed elucidation of its mechanism of action, which will be crucial for optimizing its structure to enhance efficacy and reduce potential toxicity. Furthermore, in vivo studies are warranted to evaluate its therapeutic potential in preclinical models of infection. The low propensity for resistance acquisition observed with its derivative, C59, is an encouraging characteristic that should be further investigated for C58.[1]

References

- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. idexx.dk [idexx.dk]

- 4. inhibitory concentration mic: Topics by Science.gov [science.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. dickwhitereferrals.com [dickwhitereferrals.com]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

Preliminary In-Vitro Studies of "Antibacterial Agent 58": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the foundational in-vitro assessment of a novel investigational compound, "Antibacterial Agent 58" (hereafter "Agent 58"). It details the methodologies and results from a series of primary assays designed to characterize its antibacterial spectrum, potency, and preliminary safety profile. Key evaluations include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Further studies explore the agent's bactericidal dynamics through time-kill kinetic assays and assess its potential for host cell toxicity via cytotoxicity screening against a human cell line. The putative mechanism of action, inhibition of bacterial DNA gyrase, is also explored. This guide serves as a comprehensive technical resource, providing detailed experimental protocols and summarized data to support further research and development efforts.

Antibacterial Spectrum and Potency

The initial evaluation of Agent 58 was performed to determine its spectrum of activity and potency against a diverse panel of bacterial pathogens. Standard broth microdilution methods were employed to ascertain the MIC and MBC values.

Agent 58 demonstrated significant antibacterial activity, particularly against Gram-positive organisms, with notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Modest activity was observed against the Gram-negative species tested. The MBC-to-MIC ratios suggest a predominantly bactericidal mode of action (MBC/MIC ≤ 4) against susceptible strains.

Table 1: MIC and MBC of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 | 2 |

| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 1 | 2 | 2 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 8 | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 1 | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 64 | 4 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | >64 | >2 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 | 32 | 2 |

Bactericidal Dynamics: Time-Kill Kinetics

To understand the rate and concentration-dependent killing activity of Agent 58, time-kill assays were performed against representative Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations relative to their MICs. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[1][2]

Against S. aureus, Agent 58 exhibited rapid bactericidal activity at 4x MIC, achieving a >3-log10 reduction within 6 hours. For E. coli, bactericidal effects were observed at 24 hours at 4x MIC. These results confirm the concentration-dependent bactericidal nature of the compound.

Table 2: Time-Kill Kinetics of Agent 58 (Log10 CFU/mL Reduction)

| Organism | Concentration | 0 hr | 2 hr | 4 hr | 6 hr | 24 hr |

| S. aureus | Growth Control | 0 | +0.5 | +1.2 | +2.0 | +4.5 |

| 1x MIC | 0 | -0.8 | -1.5 | -2.1 | -3.2 | |

| 4x MIC | 0 | -1.9 | -2.8 | -3.5 | -4.1 | |

| E. coli | Growth Control | 0 | +0.6 | +1.4 | +2.2 | +4.8 |

| 1x MIC | 0 | -0.2 | -0.5 | -0.9 | -1.5 | |

| 4x MIC | 0 | -0.8 | -1.4 | -2.0 | -3.4 |

Preliminary Safety Profile: In-Vitro Cytotoxicity

The cytotoxic potential of Agent 58 was evaluated against the human embryonic kidney cell line (HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This assay measures the metabolic activity of cells as an indicator of viability.[5]

The half-maximal inhibitory concentration (IC50) was determined to assess the concentration of Agent 58 required to reduce cell viability by 50%. The selectivity index (SI), calculated as the ratio of IC50 to the antibacterial MIC, provides a preliminary measure of the agent's therapeutic window.

Table 3: Cytotoxicity and Selectivity Index of Agent 58

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) vs. S. aureus MIC | Selectivity Index (SI) vs. E. coli MIC |

| HEK293 | 128 | 256 | 8 |

The high IC50 value and corresponding SI against S. aureus suggest a favorable preliminary safety profile with a significant window between antibacterial efficacy and host cell toxicity.

Postulated Mechanism of Action: DNA Gyrase Inhibition

Preliminary enzymatic assays suggest that Agent 58 targets bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[6][7] This enzyme is a validated and effective target for antibiotics.[7][8] Inhibition of DNA gyrase leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

The diagram below illustrates the proposed mechanism. Agent 58 is hypothesized to bind to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the transient double-strand breaks and preventing DNA re-ligation.

Caption: Proposed mechanism of action for Agent 58 via inhibition of DNA gyrase.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

The overall workflow for the preliminary characterization of Agent 58 followed a logical progression from broad screening to more specific mechanistic and safety evaluations.

References

- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 2. emerypharma.com [emerypharma.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification and Validation of the Oxazolidinone Antibacterial Agent Linezolid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, inhibiting the initiation of protein synthesis, sets it apart from other classes of antibiotics and minimizes cross-resistance.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Linezolid, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying molecular interactions and workflows.

Introduction

The emergence of antibiotic-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibacterial agents with new mechanisms of action.[1][3] Linezolid, a synthetic oxazolidinone, was developed to meet this challenge.[1] It exhibits bacteriostatic activity against staphylococci and enterococci, and is bactericidal against most streptococci.[4][5] The definitive identification and validation of its molecular target were crucial milestones in its development, providing a solid foundation for understanding its efficacy and the basis of potential resistance.

Target Identification: Pinpointing the Bacterial Ribosome

Early investigations into Linezolid's mechanism of action identified the inhibition of bacterial protein synthesis as its primary effect.[1] Unlike many other protein synthesis inhibitors that disrupt the elongation phase, Linezolid was found to block the initiation step.[1][2] This unique characteristic suggested a novel binding site. The key challenge was to precisely locate this site within the complex machinery of the bacterial ribosome.

A combination of genetic and biochemical approaches led to the identification of the 23S ribosomal RNA (rRNA) of the 50S subunit as the primary target.[3][6]

Key Methodologies in Target Identification:

-

Resistance Mutation Mapping: The selection and analysis of Linezolid-resistant bacterial strains were fundamental. Genetic mapping of these resistant isolates consistently revealed point mutations in the gene encoding for 23S rRNA, particularly within the highly conserved Domain V of the peptidyl transferase center (PTC).[3][7] The most frequently observed mutation was a G2576T transversion.[7]

-

Cross-linking Studies: The use of photo-reactive derivatives of Linezolid enabled the formation of covalent bonds with nearby molecules upon UV irradiation. Subsequent analysis of these cross-linked complexes confirmed a direct interaction with the 23S rRNA at the PTC.[3]

-

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: High-resolution structural studies were pivotal in visualizing the precise binding site. The crystal structure of Linezolid bound to the 50S ribosomal subunit of bacteria like Deinococcus radiodurans and Haloarcula marismortui, and later Staphylococcus aureus, unambiguously showed it nestled within a deep cleft in the PTC.[3][8][9]

Target Validation: Confirming the Mechanism of Action

Once the target was identified, validation experiments were essential to confirm that the binding of Linezolid to the 23S rRNA was directly responsible for the inhibition of protein synthesis and the resulting antibacterial effect.

Biochemical Validation

-

In Vitro Translation Assays: These cell-free systems, containing purified ribosomes, tRNAs, amino acids, and other necessary factors, demonstrated that Linezolid directly inhibits protein synthesis. Crucially, ribosomes isolated from resistant strains with 23S rRNA mutations showed significantly reduced susceptibility to the drug in these assays.

-

Ribosomal Footprinting: This technique uses enzymes to digest RNA that is not protected by a bound molecule (like a ribosome or a drug). When applied to the Linezolid-ribosome complex, it revealed a specific "footprint" on the 23S rRNA, confirming the binding site identified by crystallography.[10]

-

Surface Plasmon Resonance (SPR): SPR assays were used to quantify the binding affinity between Linezolid and its RNA target, demonstrating a specific interaction with a measurable dissociation constant.[10]

Genetic Validation

-

Allelic Exchange Experiments: Introducing the identified resistance mutations (e.g., G2576T) into the 23S rRNA genes of a susceptible bacterial strain conferred resistance to Linezolid. This provided direct genetic proof that this specific mutation is sufficient to cause resistance, thereby validating the target site.

Quantitative Data Summary

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC) and its pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Table 1: Linezolid Minimum Inhibitory Concentration (MIC) Against Key Gram-Positive Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) |

| Staphylococcus aureus (including MRSA) | 1-2 | 2 | ≤4 |

| Enterococcus faecium (including VRE) | 1 | 2 | ≤2 |

| Streptococcus pneumoniae | 0.5 | 1 | ≤2 |

| Streptococcus pyogenes | 0.5 | 1 | ≤2 |

| Coagulase-Negative Staphylococci | 1 | 2 | ≤4 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data is compiled from various surveillance studies.[11][12]

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter for Linezolid Efficacy

| Parameter | Target Value | Rationale |

| fAUC₂₄/MIC | 80 - 120 | The ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC is the primary predictor of Linezolid's efficacy.[13][14] |

| %T > MIC | > 85% | The percentage of the dosing interval during which the free drug concentration remains above the MIC is also a key determinant of therapeutic success.[13] |

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of Linezolid in a suitable solvent (e.g., water). b. Perform serial two-fold dilutions of the Linezolid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 0.125 to 64 µg/mL).

-

Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the organism.[11]

Protocol: Identification of 23S rRNA Mutations by PCR and Sanger Sequencing

-

Genomic DNA Extraction: a. Culture the bacterial isolate (both susceptible and potentially resistant strains) overnight in an appropriate broth. b. Extract genomic DNA using a commercial bacterial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification: a. Design PCR primers to amplify the Domain V region of the 23S rRNA gene. Primers should flank the region known to harbor resistance mutations (e.g., around position 2576). b. Set up a PCR reaction containing the extracted genomic DNA, primers, DNA polymerase, dNTPs, and PCR buffer. c. Perform PCR using an optimized thermal cycling program (annealing temperature and extension time will depend on primers and amplicon size).

-

PCR Product Purification and Sequencing: a. Verify the successful amplification of the target fragment by running the PCR product on an agarose gel. b. Purify the PCR product to remove primers and dNTPs using a PCR purification kit. c. Send the purified product for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: a. Align the resulting sequence from the test isolate with a reference sequence from a known susceptible strain. b. Identify any nucleotide substitutions, insertions, or deletions. A G-to-T substitution at position 2576 is indicative of a common Linezolid resistance mechanism.[7]

Visualizations: Pathways and Workflows

Diagram 1: Linezolid's Mechanism of Action

References

- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 2. Linezolid - Wikipedia [en.wikipedia.org]

- 3. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Elucidation of the RNA target of linezolid by using a linezolid-neomycin B heteroconjugate and genomic SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between linezolid zone diameter and minimum inhibitory concentration values determined by regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jmilabs.com [jmilabs.com]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel Antibacterial Agent 58 (NAA-58): A Technical Guide

This technical guide provides a comprehensive overview of the essential initial toxicity screening assays for a novel antibacterial agent, designated here as NAA-58. The protocols and data presented are representative of a standard preclinical safety assessment workflow designed for researchers, scientists, and drug development professionals.

Introduction

The preclinical evaluation of any new antibacterial drug candidate is a critical process that involves assessing its safety and efficacy before it can proceed to clinical trials.[1][2] A crucial part of this evaluation is the initial toxicity screening, which aims to identify potential safety liabilities early in the drug development process. This guide outlines the standard in vitro and in vivo assays used to determine the preliminary toxicity profile of a novel antibacterial agent.

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the initial assessment of a compound's toxicity at the cellular level. These tests provide essential information on cytotoxicity, hemolytic potential, and mutagenicity.

Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to mammalian cells.[3][4] A significant difference between the cytotoxic concentration and the antibacterial effective concentration (the therapeutic index) is a key indicator of a drug's potential for safe use.

Table 1: In Vitro Cytotoxicity of NAA-58 against Mammalian Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µg/mL) |

| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 100 |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | 85.2 |

| A549 (Human Lung Carcinoma) | LDH | 24 | 92.5 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of NAA-58 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[7][8]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100) and determine the IC50 value.

References

- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Novelty of "Antibacterial Agent 58"

Introduction

The term "Antibacterial agent 58" does not refer to a single, universally recognized compound. Instead, it is associated with several distinct and novel antimicrobial agents that have emerged in recent scientific literature. This guide provides an in-depth technical overview of the core scientific and innovative aspects of the most prominent molecules designated with "58" in the context of antibacterial research. The agents covered herein are:

-

C58 (also known as MC21-A): A potent natural product antibiotic demonstrating significant efficacy against multi-drug-resistant Gram-positive pathogens.

-

In-58: A synthetic antimicrobial peptide derived from indolicidin, engineered for enhanced stability and bactericidal activity.

-

Tat(47-58): A cell-penetrating peptide with a broad spectrum of antibacterial activity, including a D-enantiomer designed for increased proteolytic resistance.

This document is intended for researchers, scientists, and drug development professionals, providing detailed quantitative data, experimental protocols, and visualizations of mechanisms and workflows to facilitate a comprehensive understanding of each agent's novelty.

C58 (MC21-A): A Natural Product Targeting MRSA

C58, also known as MC21-A, is a brominated biphenyldiol natural product isolated from the marine bacterium Pseudoalteromonas phenolica. Its significant potency against methicillin-resistant Staphylococcus aureus (MRSA) has positioned it as a promising lead compound for a new class of antibiotics.[1][2] The development of a total synthesis for C58 has enabled further investigation and the creation of analogs.[1][3]

Data Presentation: Antimicrobial Activity and Cytotoxicity of C58

| Parameter | Organism/Cell Line | Result | Reference |

| MIC | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 µg/mL | [2][4] |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 1 µg/mL | [2] | |

| Enterococcus serolicida | <0.25 - 1 µg/mL | [2] | |

| Enterococcus faecalis | <0.25 - 1 µg/mL | [2] | |

| Enterococcus faecium | 0.5 - 1 µg/mL | [2] | |

| Bacillus subtilis | 0.25 µg/mL | [2] | |

| Streptococcus pneumoniae | 4 µg/mL | [2] | |

| Streptococcus pyogenes | 8 µg/mL | [2] | |

| MBC90 | Panel of 39 MRSA isolates | Comparable or lower than daptomycin, vancomycin, and linezolid | [1] |

| LD50 | Mammalian Cell Lines (16HBE and HDFs) | >5-fold higher than the MBC90 value | [1] |

| Biofilm Activity | MRSA | Significant reduction in viable cells compared to vancomycin | [3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination The MIC of C58 was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of C58: A stock solution of C58 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Bacterial Inoculum: Bacterial strains are grown in CAMHB to the mid-logarithmic phase. The culture is then diluted to a final concentration of 5 x 105 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of C58 that completely inhibits visible bacterial growth.

Time-Kill Assay This assay determines the bactericidal or bacteriostatic nature of the agent.

-

Culture Preparation: A log-phase bacterial culture is diluted to approximately 1-5 x 106 CFU/mL in CAMHB.

-

Drug Exposure: C58 is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

-

Quantification: The aliquots are serially diluted, plated on nutrient agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. A significant reduction in CFU/mL over time indicates bactericidal activity.[2]

MRSA Biofilm Eradication Assay This protocol assesses the ability of C58 to act on bacteria within a biofilm.

-

Biofilm Formation: MRSA is grown in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24 hours to allow for biofilm formation.

-

Treatment: After incubation, the planktonic cells are removed, and the wells are washed. Fresh medium containing various concentrations of C58, vancomycin (as a comparator), or no drug (control) is added to the wells.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Quantification: The medium is removed, and the remaining viable bacteria within the biofilm are quantified either by colony counting after sonication and plating, or by a metabolic assay (e.g., using resazurin) or crystal violet staining to measure total biofilm mass.[3]

Mandatory Visualization

In-58: An Engineered Antimicrobial Peptide

In-58 is a novel synthetic peptide derived from the natural antimicrobial peptide indolicidin.[5] Its design involves strategic modifications to improve its therapeutic profile, including replacing tryptophan residues with D-phenylalanine to increase proteolytic resistance and modifying the α-amino group with an unsaturated fatty acid to enhance bactericidal activity.[6][7] These changes result in a peptide that is more bactericidal and less toxic to mammalian cells compared to its parent molecule.[5][6]

Data Presentation: Properties of In-58 vs. Indolicidin

| Property | In-58 | Indolicidin (Parent Peptide) | Reference |

| Bactericidal Activity | More bactericidal | Standard | [5][6] |

| Toxicity | Less toxic to mammalian cells | Higher toxicity | [5][6] |

| Proteolytic Resistance | More resistant to Proteinase K | Less resistant | [6] |

| Antifungal Activity | Active against Sporothrix globosa | Not specified | [8][9] |

| Mechanism of Action | Bacterial membrane damage, SOS response induction | Bacterial membrane damage, SOS response induction | [7] |

Experimental Protocols

Antimicrobial Susceptibility Testing The activity of In-58 was assessed using a standard microdilution assay.

-

Peptide Preparation: Lyophilized In-58 is dissolved in sterile water or a weak acid solution and serially diluted in a 96-well plate with appropriate growth medium.

-

Inoculum Preparation: Mid-log phase bacterial cultures are diluted to a final concentration of ~105 CFU/mL.

-

Incubation and Reading: The plate is incubated for 18-24 hours at 37°C. The MIC is determined as the lowest peptide concentration with no visible growth.

SOS Response Induction Assay This assay detects DNA damage or interference with DNA replication.

-

Biosensor Strain: An E. coli biosensor strain, such as MG1655 carrying a plasmid with a SOS-responsive promoter (e.g., pcolD') fused to a reporter gene (e.g., lux operon), is used.

-

Peptide Exposure: The biosensor strain is grown to the exponential phase and then exposed to sub-inhibitory concentrations of In-58 or indolicidin.

-

Signal Measurement: The reporter signal (luminescence) is measured over time using a luminometer. An increase in luminescence relative to an untreated control indicates the induction of the SOS response.[7]

Membrane Damage Assessment Membrane integrity is assessed using fluorescent dyes like propidium iodide (PI).

-

Cell Preparation: Bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Peptide Treatment: The bacterial suspension is treated with various concentrations of In-58.

-

Staining: Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is added to the suspension.

-

Analysis: The uptake of PI is quantified by measuring fluorescence intensity with a spectrophotometer or by counting fluorescent cells using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Mandatory Visualization

Tat(47-58): A Cell-Penetrating Antibacterial Peptide

Tat(47-58) is an 11-amino acid peptide fragment (YGRKKRRQRRR) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1). Originally known for its ability to penetrate mammalian cells, it has also been found to possess a broad spectrum of antimicrobial activity against bacteria and fungi.[10][11] To overcome its susceptibility to proteases, a D-enantiomer (composed of D-amino acids) was synthesized, which retains antibacterial activity while showing significantly enhanced stability.[10][11]

Data Presentation: Antimicrobial Activity of Tat Peptides

| Peptide | Organism | MIC | Reference |

| Tat(47-58) | S. aureus KCTC1621 | 10 nmol/mL | [12] |

| E. coli KCTC1682 | 10 nmol/mL | [12] | |

| Multi-drug resistant S. aureus | 0.625 - 20 µM | [10] | |

| Multi-drug resistant P. aeruginosa | 0.625 - 20 µM | [10] | |

| Tat(48-60) | Various bacterial strains | 2 - 8 µM | [10][13] |

| D-Tat(47-58) | Various bacterial strains | Similar to L-Tat(47-58) | [11] |

Experimental Protocols

Peptide Synthesis Both L- and D-Tat(47-58) peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

-

Peptide Incubation: L-Tat(47-58) and D-Tat(47-58) are incubated at 37°C in the presence of various proteases (e.g., trypsin, chymotrypsin, proteinase K) or in human serum.

-

Sampling: Aliquots are taken at different time intervals.

-

Analysis: The amount of intact peptide remaining is quantified by RP-HPLC. The D-enantiomer is expected to show minimal degradation compared to the L-enantiomer.[11]

Intracellular Infection Model This protocol evaluates the peptide's ability to kill bacteria that have invaded host cells.

-

Cell Culture: A human cell line (e.g., HeLa cells) is cultured in appropriate media.

-

Infection: The cells are infected with an intracellular pathogen, such as MRSA, for a period allowing for bacterial internalization.

-

Extracellular Bacteria Removal: The cells are washed, and an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) is added to the medium to kill any remaining extracellular bacteria.

-

Peptide Treatment: The medium is replaced with fresh medium containing L- or D-Tat(47-58).

-

Quantification: After incubation, the host cells are lysed, and the intracellular bacteria are released, serially diluted, and plated to determine the number of surviving CFUs.[10][14]

Mandatory Visualization

References

- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of the indolicidin-derived novel synthetic peptide In-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of the indolicidin-derived novel synthetic peptide In-58. (2017) | Alexey S. Vasilchenko | 19 Citations [scispace.com]

- 8. Frontiers | Antifungal activity of indolicidin-derived peptide In-58 against Sporothrix globosa in vitro and in vivo [frontiersin.org]

- 9. Antifungal activity of indolicidin-derived peptide In-58 against Sporothrix globosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effective antibacterial action of tat (47-58) by increased uptake into bacterial cells in the presence of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent Antibacterial Activity of Synthetic Peptides Designed from Salusin-β and HIV-1 Tat(49–57) [jstage.jst.go.jp]

- 13. The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: Antibacterial Agent MC21-A (C58) Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive technical overview of the antibacterial agent MC21-A, also designated as C58, a promising natural product with potent activity against these challenging pathogens. MC21-A (3,3',5,5'-tetrabromo-2,2'-biphenyldiol) was originally isolated from the marine bacterium Pseudoalteromonas phenolica. This guide details its antimicrobial efficacy, proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Antimicrobial Spectrum and Efficacy

MC21-A (C58) and its chloro-analog, C59, have demonstrated significant bactericidal activity against a range of Gram-positive bacteria. The quantitative antimicrobial activities are summarized below.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for C58 and its analogs have been determined against a panel of clinical and laboratory MRSA isolates. The MIC90 and MBC90, representing the concentrations required to inhibit and kill 90% of the tested isolates, respectively, are presented in the following table for comparison with standard-of-care antibiotics.

| Compound | MIC90 (µg/mL) | MBC90 (µg/mL) |

| MC21-A (C58) | 2 | 4 |

| C59 (chloro-analog) | 2 | 4 |

| Vancomycin | 2 | 16 |

| Linezolid | 2 | 16 |

| Daptomycin | 1 | 4 |

| Clindamycin | >4 | >4 |

| Trimethoprim/Sulfamethoxazole | >4/76 | >4/76 |

Data compiled from studies on 39 MRSA isolates.[1]

Furthermore, MC21-A has shown potent activity against other Gram-positive pathogens, including Enterococcus serolicida, Enterococcus faecium, and Enterococcus faecalis.[2] It is notably less active against Streptococcus species and does not exhibit significant activity against Gram-negative bacteria such as Enterococcus faecalis and Pseudomonas aeruginosa.[1][2]

Mechanism of Action

The precise molecular target of MC21-A (C58) is still under investigation, but current evidence points towards two primary mechanisms of action: inhibition of cell division and permeabilization of the cell membrane.

Inhibition of Cell Division

Morphological analysis of MRSA treated with the C58 analog, C59, using transmission electron microscopy (TEM) revealed changes consistent with the inhibition of the cell division process.[1] This suggests that the compound may interfere with key proteins involved in the formation of the bacterial septum, leading to failed cell division and eventual cell death.

Cell Membrane Permeabilization

Studies utilizing SYTOX Green staining suggest that MC21-A can permeabilize the cell membrane of MRSA.[2][3] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence upon treatment with MC21-A indicates a loss of membrane integrity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MC21-A (C58) and its analogs.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Bacterial Strains and Media: A panel of 39 clinical and laboratory isolates of MRSA were used. Bacteria were grown in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Inoculum:

-

Bacterial colonies from an overnight culture on an agar plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

The suspension was further diluted in CAMHB to obtain a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Two-fold serial dilutions of MC21-A (C58), its analogs, and comparator antibiotics were prepared in CAMHB in a 96-well microtiter plate.

-

The standardized bacterial inoculum was added to each well.

-

Plates were incubated at 37°C for 16-20 hours.

-

-

Data Interpretation:

-

MIC: The lowest concentration of the compound that completely inhibited visible bacterial growth.

-

MBC: An aliquot from each well showing no visible growth was subcultured onto an antibiotic-free agar plate. The MBC was determined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count after incubation.

-

Transmission Electron Microscopy (TEM) for Morphological Analysis

This protocol outlines the general steps for preparing MRSA samples for TEM to observe the effects of C59 on cell morphology.

-

Sample Preparation:

-

MRSA cultures were grown to mid-logarithmic phase and then treated with C59 at a concentration of 1 µg/mL. An untreated culture served as a control.

-

After a specified incubation period, bacterial cells were harvested by centrifugation.

-

-

Fixation:

-

The bacterial pellet was fixed with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4) for at least 1-2 hours at 4°C.

-

Cells were washed three times with the buffer.

-

-

Post-fixation:

-

The sample was post-fixed with 1% osmium tetroxide in the same buffer for 1-2 hours to enhance contrast.

-

The cells were washed again with buffer.

-

-

Dehydration and Embedding:

-

The fixed cells were dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

The dehydrated sample was infiltrated with and embedded in an epoxy resin (e.g., Epon).

-

-

Sectioning and Staining:

-

Ultrathin sections (60-80 nm) were cut using an ultramicrotome.

-

The sections were mounted on copper grids and stained with uranyl acetate and lead citrate to further enhance contrast.

-

-

Imaging: The stained sections were examined using a transmission electron microscope.

SYTOX Green Staining for Membrane Permeabilization

This assay is used to assess the integrity of the bacterial cell membrane.

-

Reagents:

-

SYTOX Green nucleic acid stain (stock solution in DMSO).

-

Phosphate-buffered saline (PBS) or another suitable buffer.

-

-

Procedure:

-

MRSA cells were grown and washed, then resuspended in PBS to a specific optical density (e.g., OD600 = 0.4).

-

MC21-A was added to the bacterial suspension at the desired concentration.

-

SYTOX Green was added to the cell suspension to a final concentration of approximately 5 µM.

-

The mixture was incubated at room temperature in the dark for 15-30 minutes.

-

-

Fluorescence Measurement:

-

The fluorescence intensity was measured using a fluorometer or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

-

An increase in fluorescence in the treated cells compared to untreated controls indicates membrane permeabilization.

-

Conclusion and Future Directions

MC21-A (C58) and its analogs represent a promising new class of antibacterial agents with potent activity against Gram-positive pathogens, including multidrug-resistant MRSA. Their novel mechanism of action, involving the inhibition of cell division and disruption of membrane integrity, makes them attractive candidates for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and detailed elucidation of the specific molecular targets to advance these compounds towards clinical application.

References

- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

"Antibacterial agent 58" minimum inhibitory concentration (MIC) assay protocol

Topic: "Antibacterial agent 58" Minimum Inhibitory Concentration (MIC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] This value is a critical metric in drug discovery and clinical diagnostics to determine the potency of new antimicrobial agents and to monitor the development of resistance. "this compound" has been identified as a substance that can significantly lower the MIC of other antibacterial agents, such as Ceftazidime, suggesting its potential as a resistance breaker or a potentiator of existing antibiotics.[6]

This document provides a detailed protocol for determining the MIC of an antibiotic in combination with "this compound" using the broth microdilution method. This method is widely used due to its efficiency and the small volumes of reagents required.[7][8][9]

Data Presentation

The following table summarizes hypothetical MIC data for Ceftazidime against a quality control strain, Escherichia coli ATCC 25922, in the presence and absence of "this compound". This data illustrates the potential synergistic effect of "this compound".

| Test Agent(s) | Concentration Range of Ceftazidime (µg/mL) | MIC of Ceftazidime (µg/mL) | Fold Reduction in MIC |

| Ceftazidime alone | 0.25 - 128 | 8 | - |

| Ceftazidime + "this compound" (at a fixed concentration of 10 µg/mL) | 0.25 - 128 | 2 | 4 |

Note: The above data is for illustrative purposes only. Actual results may vary.

Experimental Protocols

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime against a bacterial strain in the presence and absence of "this compound" using the broth microdilution method.

Materials:

-

"this compound"

-

Ceftazidime (or other antibiotic of interest)

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates[7]

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Spectrophotometer

-

Incubator (35 ± 2°C)[10]

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

Protocol:

1. Preparation of Reagents:

-

Antibiotic Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent at a concentration of 1280 µg/mL. Filter-sterilize the solution.

-

"this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent at a concentration that allows for the desired fixed concentration in the assay (e.g., 200 µg/mL for a final concentration of 10 µg/mL). Filter-sterilize the solution.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

-

2. Broth Microdilution Assay:

-

Plate Setup:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

In the first column of wells, add an additional 50 µL of the Ceftazidime stock solution, resulting in a total volume of 100 µL and a starting concentration of 640 µg/mL.

-

-

Serial Dilution of Antibiotic:

-

Perform a two-fold serial dilution of the Ceftazidime by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration gradient of the antibiotic.

-

-

Addition of "this compound":

-

To the wells designated for the combination study, add a calculated volume of the "this compound" stock solution to achieve the desired fixed final concentration (e.g., 5 µL of a 200 µg/mL stock to each well to get a final concentration of 10 µg/mL in a final volume of 100 µL).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in the final desired antibiotic concentrations and a bacterial density of approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

-

3. Interpretation of Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][2][4]

-

Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of "this compound".

Visualization

Caption: Workflow for determining the MIC of an antibiotic in combination with "this compound".

References

- 1. droracle.ai [droracle.ai]

- 2. idexx.com [idexx.com]

- 3. emerypharma.com [emerypharma.com]

- 4. idexx.dk [idexx.dk]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Synthesis of the Novel Antibacterial Agent Zoliflodacin: Application Notes and Protocols for Laboratory Researchers

For Immediate Release

This document provides detailed application notes and protocols for the laboratory synthesis of Zoliflodacin, a first-in-class spiropyrimidinetrione antibiotic. Zoliflodacin is currently under investigation for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial agents.

Introduction to Zoliflodacin

Zoliflodacin exerts its bactericidal effect through a unique mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. Zoliflodacin has demonstrated potent in vitro activity against a wide range of N. gonorrhoeae isolates, including those resistant to currently recommended therapies.

Quantitative Data: In Vitro Activity of Zoliflodacin

The following table summarizes the minimum inhibitory concentration (MIC) values of Zoliflodacin against clinical isolates of Neisseria gonorrhoeae from various studies.

| Study Population | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Thailand and South Africa | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [4] |

| 21 EU/EEA Countries | Not Specified | 0.002 - 0.25 | 0.064 | 0.125 | |

| United States | Not Specified | 0.008 - 0.25 | 0.06 | 0.125 | |

| China | Not Specified | ≤0.002 - 0.125 | 0.03 | 0.06 | |

| US Participants (Phase 3 Trial) | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [5] |

Mechanism of Action: Inhibition of DNA Gyrase

Zoliflodacin's primary target is the bacterial enzyme DNA gyrase, which is essential for maintaining DNA topology during replication. By binding to the GyrB subunit of DNA gyrase, Zoliflodacin stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Caption: Mechanism of action of Zoliflodacin.

Experimental Protocols: Synthesis of Zoliflodacin

The total synthesis of Zoliflodacin is a multi-step process. The following is a representative synthetic scheme based on publicly available information. Detailed experimental procedures with specific reagent quantities and reaction conditions would require access to proprietary information or detailed patent literature. The synthesis generally involves the construction of the key spiropyrimidinetrione core and subsequent elaboration to the final product.

A key patent application for Zoliflodacin and its analogs is WO2007072151A1.[4] Researchers should refer to this document for detailed synthetic procedures. The general workflow for the synthesis of a key intermediate for the spiropyrimidinetrione core is outlined below.

Caption: General synthetic workflow for Zoliflodacin.

Representative Experimental Procedure for a Key Synthetic Step (Hypothetical Example based on general knowledge)

Note: This is a generalized procedure and should not be followed without consulting the specific patent literature.

Synthesis of a Spiropyrimidinetrione Precursor:

-

Reaction Setup: To a solution of the substituted oxazinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere is added a solution of isocyanate derivative (1.2 eq) in THF.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiropyrimidinetrione precursor.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Zoliflodacin is a promising novel antibacterial agent with a unique mechanism of action and potent activity against Neisseria gonorrhoeae. The provided information offers a summary of its biological activity and a general overview of its synthesis. For detailed, step-by-step synthetic protocols, researchers are strongly encouraged to consult the primary patent literature.

References

Application Notes and Protocols for Antibacterial Agent C58 (MC21-A) in Treating Staphylococcus aureus Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent C58, also known as MC21-A, is a promising marine-derived compound identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol.[1][2] Originally isolated from the marine bacterium Pseudoalteromonas phenolica, C58 and its chloro-analog, C59, have demonstrated potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[3][4] Notably, these compounds exhibit efficacy against difficult-to-treat bacterial states, such as biofilms and stationary-phase bacteria, and show a low propensity for inducing resistance, making them attractive candidates for further preclinical and clinical development.[3][4]

These application notes provide a summary of the antibacterial activity of C58 and C59, along with detailed protocols for key in vitro experiments to evaluate their efficacy against S. aureus.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of C58 and its analog C59 against Staphylococcus aureus, including comparisons with standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of C58 and C59 against MRSA

| Compound | MIC range (µg/mL) against clinical MRSA isolates | MIC₉₀ (µg/mL) against 39 MRSA isolates | MBC₉₀ (µg/mL) against 39 MRSA isolates |

| C58 (MC21-A) | 1 - 2[1][2] | Lower or comparable to SoC antimicrobials[3][4] | Lower or comparable to SoC antimicrobials[3][4] |

| C59 | Not specified | Lower or comparable to SoC antimicrobials[3][4] | Lower or comparable to SoC antimicrobials[3][4] |

| Vancomycin | <0.25 - 2[1][2] | Not specified | Not specified |

| Daptomycin | Not specified | Not specified | Not specified |

| Linezolid | Not specified | Not specified | Not specified |

SoC: Standard-of-Care

Table 2: Efficacy of C58 and C59 against MRSA Biofilms and Stationary-Phase Bacteria

| Compound | Biofilm Eradication Concentration | Activity against Stationary-Phase MRSA |

| C58 (MC21-A) | Complete eradication at 8 µg/mL[4] | Potent killing activity[4] |

| C59 | Complete eradication at 16 µg/mL[4] | Kills in a dose-dependent manner[3][4] |

| Vancomycin | No activity against MRSA biofilms[4] | Fails to exert antimicrobial activity[4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of C58 and C59 against S. aureus.

Materials:

-

C58 and C59 stock solutions (e.g., in DMSO)

-

Staphylococcus aureus strains (including MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of S. aureus in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Prepare serial twofold dilutions of C58 and C59 in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This protocol evaluates the bactericidal activity of C58 over time.

Materials:

-

C58 stock solution

-

Log-phase culture of S. aureus

-

CAMHB

-

Sterile culture tubes

-

Sterile saline or PBS

-

Agar plates (e.g., Tryptic Soy Agar)

Procedure:

-

Prepare a log-phase culture of S. aureus in CAMHB.

-

Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh CAMHB.

-

Add C58 at concentrations corresponding to 2x, 4x, and 8x the MIC.[5] Include a growth control without the compound.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.[5]

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

-

Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Biofilm Eradication Assay

This protocol assesses the ability of C58 and C59 to eradicate pre-formed S. aureus biofilms.[4]

Materials:

-

C58 and C59 stock solutions

-

S. aureus strain capable of biofilm formation

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Procedure:

-

Prepare an overnight culture of S. aureus in TSB.

-

Dilute the culture 1:100 in TSB supplemented with glucose.

-

Add 200 µL of the diluted culture to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24-72 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with sterile PBS to remove planktonic bacteria.

-

Add fresh media containing serial dilutions of C58 or C59 to the wells. Include a control with media only.

-

Incubate the plate for another 24 hours at 37°C.

-

To quantify biofilm eradication, either perform viable cell counting (as in the time-kill assay) from the disrupted biofilm or stain the remaining biofilm with crystal violet.

-

For crystal violet staining, discard the media, wash the wells, add 0.1% crystal violet, and incubate for 15 minutes.

-

Wash away the excess stain, air dry the plate, and solubilize the bound dye with 95% ethanol or 33% acetic acid.

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) to quantify the remaining biofilm.

Visualizations

Proposed Mechanism of Action of C58/C59

Caption: Proposed mechanism of C58/C59 against S. aureus.

Experimental Workflow for Evaluating C58/C59

Caption: Workflow for preclinical evaluation of C58/C59.